1-Benzyl-3-methoxycarbonyl-4-piperidone
Overview
Description
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C14H17NO3. This compound is a white to pale cream crystalline powder that is used primarily in chemical synthesis .
Mechanism of Action
Target of Action
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, also known as BOC-methyl ester hydrochloride , is a complex organic compound. Its significance lies in its potential use as a building block for more complex molecules in organic synthesis.
Mode of Action
It is known that the compound can be used to synthesize more complex molecules . These complex molecules could have various mechanisms of action depending on their structure.
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
It is known that the compound is a white to pink crystalline powder that is hygroscopic, indicating that it absorbs moisture from the environment . It is also known that it should be stored in an inert atmosphere at room temperature .
Preparation Methods
The synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate typically involves the reaction of 1-benzyl-4-piperidone with methyl chloroformate in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization from an appropriate solvent .
Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate is used in various scientific research applications:
Comparison with Similar Compounds
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride: This is a synonym for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate and shares the same chemical structure.
The uniqueness of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate lies in its specific ester group, which can influence its reactivity and the types of reactions it undergoes .
Biological Activity
1-Benzyl-3-methoxycarbonyl-4-piperidone is a compound belonging to the class of benzoylpiperidines, which have garnered attention for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring structure with a benzyl group and a methoxycarbonyl substituent. Its molecular formula is C14H17NO3, and it has a molecular weight of 247.29 g/mol. The compound exhibits stability under standard laboratory conditions but is sensitive to acidic environments, leading to potential degradation or hydrolysis.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially exhibiting analgesic or anti-inflammatory effects. Its structural similarity to naturally occurring neurotransmitters allows it to bind to specific receptors, modulating synaptic responses and influencing neurological pathways.
- Multidrug Resistance (MDR) Reversal : Research indicates that derivatives of benzoylpiperidines can inhibit the P-glycoprotein pump, which is responsible for the efflux of chemotherapeutic agents from cancer cells. This mechanism enhances the intracellular concentration of drugs, thereby overcoming resistance in cancer therapy .
Pharmacological Activities
This compound has been studied for its potential applications in various therapeutic areas:
Study 1: Neuropharmacological Effects
A study investigating the effects of benzoylpiperidine derivatives on AMPA receptor kinetics demonstrated that these compounds could enhance synaptic transmission in model systems. This suggests that this compound may have similar properties, warranting further investigation into its neuroprotective effects.
Study 2: MDR Reversal
Research highlighted the ability of certain benzoylpiperidine derivatives to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein. In vitro studies showed increased efficacy of chemotherapeutic agents when combined with these derivatives, indicating a potential role for this compound in cancer treatment strategies .
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Potential analgesic and anti-inflammatory effects | Modulation of neurotransmitter systems |
Methyl 2,6-diphenyl-N-methyl-4-oxopiperidine | MDR reversal in cancer therapy | Inhibition of P-glycoprotein |
N-Benzyl 4,4-disubstituted piperidines | Antiviral activity against H1N1 virus | Binding to hemagglutinin fusion peptides |
Properties
IUPAC Name |
methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTILULPLFUXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276037 | |
Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57611-47-9 | |
Record name | Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057611479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1-BENZYL-4-OXO-3-PIPERIDINECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3J5GO5I1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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